molecular formula C16H14N2O3S2 B2403960 Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 681174-85-6

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2403960
CAS No.: 681174-85-6
M. Wt: 346.42
InChI Key: FGDPHQHIIZLNHE-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzo[d]thiazole carboxamide substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. The ethyl ester at the 2-position enhances solubility and modulates pharmacokinetic properties. This compound belongs to a class of heterocyclic molecules with demonstrated relevance in medicinal chemistry due to their structural diversity and bioactivity, particularly in anticancer research .

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-6-carbonylamino)-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-3-21-16(20)14-9(2)6-13(23-14)18-15(19)10-4-5-11-12(7-10)22-8-17-11/h4-8H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPHQHIIZLNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives under controlled conditions. The reaction often requires the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to facilitate the formation of the benzo[d]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate has shown promise in various medicinal applications:

  • Antimicrobial Activity : Studies have indicated that compounds containing benzo[d]thiazole moieties exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus .
  • Anticancer Potential : The compound is being investigated for its cytotoxic effects on cancer cell lines, demonstrating effectiveness against human glioblastoma and melanoma cells . The mechanism involves binding to DNA and proteins, potentially disrupting cellular processes.
  • Neuropharmacology : Preliminary research suggests potential anticonvulsant activity, with structural analogs showing efficacy in seizure models .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

  • Organic Semiconductors : Due to its electronic properties, it may serve as a building block for organic semiconductor materials used in electronic devices.
  • Dyes and Pigments : Its vibrant color properties can be harnessed in the production of dyes for textiles and other materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines using the MTT assay. Results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10–30 µM, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain analogs possessed remarkable antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with substituted carboxamide and ester groups are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name Substituents Key Structural Features Biological Activity
Target Compound 5-(Benzo[d]thiazole-6-carboxamido), 3-methyl, 2-ethyl ester Benzo[d]thiazole carboxamide enhances electron-withdrawing effects and aromatic interactions. Anticipated cytotoxicity (based on SAR of similar thiophenes) .
Ethyl 5-methyl-2-{[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate () 2-Trifluoromethyl benzothiazine acetamido, 5-methyl Trifluoromethyl group increases hydrophobicity and metabolic stability. Benzothiazine ring may confer redox activity. Not explicitly reported, but trifluoromethyl groups often enhance bioavailability .
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) () 4-Chlorostyryl, 4-cyano, 5-amino Chlorine and cyano groups improve cytotoxicity via electronegative interactions. Styryl group enhances planar stacking. IC₅₀ values: 2.1–3.8 µM against MCF-7, NCI-H460, and SF-268 cancer lines .
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (8c) () 4-(4-Methoxyphenylcarbamoyl), 5-amino Methoxy group improves membrane permeability. Carbamoyl linkage supports hydrogen bonding. IC₅₀: 1.9–4.2 µM against same cancer lines; low toxicity to normal fibroblasts .

Key Research Findings

  • Cytotoxicity Mechanisms : Thiophene derivatives with carboxamide linkages (e.g., 8c, 9) inhibit cancer cell proliferation via interference with microtubule dynamics or kinase signaling. The benzo[d]thiazole group in the target compound may similarly target DNA topoisomerases or proteasomes .
  • SAR Insights :
    • Substitution at the 5-position (e.g., benzothiazole vs. styryl) significantly alters potency.
    • Ethyl esters improve solubility but may reduce metabolic stability compared to methyl esters .

Biological Activity

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate, often referred to as EBT-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by relevant research findings.

Chemical Structure and Synthesis

EBT-2 is characterized by the presence of a benzo[d]thiazole ring fused with a thiophene ring, which contributes to its unique chemical properties. The synthesis typically involves a multi-step process starting from 5-amino-3-methylthiophene-2-carboxylic acid and ethyl benzo[d]thiazole-2-carboxylate, often using catalysts to facilitate the reaction under controlled conditions. Common solvents include ethanol and toluene, with purification methods such as column chromatography employed post-synthesis .

The biological activity of EBT-2 can be attributed to its interaction with various molecular targets. The benzo[d]thiazole moiety is known for its ability to bind to DNA and proteins, potentially inhibiting their functions. This interaction may disrupt cellular processes, making EBT-2 a candidate for antimicrobial and anticancer applications .

Antimicrobial Activity

Research indicates that EBT-2 exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, EBT-2 was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at concentrations comparable to established antibiotics .

Anticancer Activity

EBT-2 has also been evaluated for its anticancer potential. Studies utilizing various cancer cell lines have indicated that EBT-2 can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression. Notably, the compound displayed lower cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the biological activity of EBT-2, it is useful to compare it with other benzothiazole derivatives:

CompoundStructureBiological ActivityIC50 (µg/mL)
EBT-2EBT-2Antimicrobial, AnticancerTBD
Compound ABenzothiazole derivativeAnticancer1.61 ± 1.92
Compound BThiophene derivativeAntimicrobial1.98 ± 1.22

The unique combination of both the benzo[d]thiazole and thiophene rings in EBT-2 may contribute to its broader range of biological activities compared to compounds containing only one of these moieties .

Case Studies

  • Anticonvulsant Activity : A study synthesized several benzothiazole derivatives similar to EBT-2 and evaluated them for anticonvulsant activity using the maximal electroshock method. Some derivatives showed superior activity compared to standard drugs like sodium valproate, indicating that modifications in the structure could enhance efficacy .
  • Cytotoxicity Assays : In a series of MTT assays conducted on various cancer cell lines, EBT-2 demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer types while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Biginelli-like reactions : Condensation of aldehydes, ethyl acetoacetate, and thioureas in one-pot reactions under acidic conditions .
  • Cyclization strategies : Using 3-amino-5-methylisoxazole or similar nucleophiles to form heterocyclic cores .

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance intermediate stability.
  • Catalyze with p-toluenesulfonic acid (PTSA) for improved cyclization efficiency.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1. Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
1Biginelli reaction (1a, 2, 3)60–75
2Cyclization with 3-amino-5-methylisoxazole64–70

Q. How is structural characterization of this compound performed, and which analytical techniques are critical?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve molecular geometry and confirm benzo[d]thiazole-thiophene connectivity .
  • Spectroscopy :
    • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
    • NMR : Analyze thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .

Critical Note : Validate purity via HPLC (C18 column, acetonitrile/water gradient) before crystallography to avoid twinning artifacts .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

Data Interpretation : Compare IC₅₀/MIC values with known analogs (e.g., benzothiazole derivatives) to prioritize lead optimization .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

Methodological Answer: Common issues and solutions:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
  • Disorder : Apply PART/SAME restraints for overlapping atoms (e.g., ethyl groups) and refine occupancy factors .

Case Study : A thiophene derivative with twinning required a BASF parameter of 0.25 to converge to R₁ = 3.2%, confirming structural validity .

Q. What mechanistic insights govern the reactivity of intermediates during synthesis?

Methodological Answer:

  • Diazo intermediates : Ethyl diazoacetate reacts with dibenzo[b,d]thiophene 5-oxide via electrophilic substitution, forming a stabilized sulfonium intermediate. Monitor diazo decomposition via DSC (exotherm at >130°C indicates instability) .
  • Safety Protocol : Conduct hazard analysis for diazo compounds (explosivity risk) using ACS guidelines .

Q. Key Evidence :

  • Triflic acid anhydride accelerates electrophilic activation, reducing side-product formation .
  • Dichloromethane as solvent minimizes byproducts due to low nucleophilicity .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?

Methodological Answer:

  • Graph set analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for amide dimers). Software like Mercury facilitates topology mapping .
  • Case Study : A related thiophene-carboxamide exhibited N–H···O=C chains (C(4) motif), stabilizing the lattice via π-π stacking (3.6 Å interplanar distance) .

Q. Table 2. Hydrogen-Bond Parameters

Donor-Acceptord(D–H) (Å)d(H···A) (Å)∠D–H–A (°)Motif
N–H···O=C0.892.12165C(4)
C–H···S0.952.78145S(6)

Q. What strategies are effective for polymorphism screening and stability analysis?

Methodological Answer:

  • Thermal methods : DSC/TGA to identify enantiotropic transitions (heating rate: 10°C/min under N₂) .
  • Diffraction : Variable-temperature PXRD to track phase changes (25–200°C range) .

Critical Parameter : Slurry conversion in 5 solvents (e.g., ethanol, acetone) for 48 hours identifies the most stable polymorph .

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